Chlorthalidone DImer
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Overview
Description
Chlorthalidone Dimer is a compound derived from Chlorthalidone, a thiazide-like diuretic drug commonly used to treat high blood pressure, swelling, and other conditions. This compound is of interest due to its potential enhanced pharmacological properties and stability compared to its monomeric form.
Mechanism of Action
Target of Action
Chlorthalidone primarily targets the NCC protein in the kidneys . This protein is responsible for the reabsorption of sodium and chloride . By inhibiting this protein, Chlorthalidone can effectively reduce the reabsorption of these ions, leading to increased diuresis .
Mode of Action
Chlorthalidone interacts with its target, the NCC protein, by inhibiting its function . This inhibition prevents the reabsorption of sodium and chloride in the distal convoluted tubule cells in the kidney . The exact mechanism of Chlorthalidone’s anti-hypertensive effect is under debate, but it is thought that increased diuresis results in decreased plasma and extracellular fluid volume, decreased cardiac output, and therefore an overall reduction in blood pressure .
Result of Action
The molecular and cellular effects of Chlorthalidone’s action include improvements in endothelial function, anti-platelet activity, and oxidative status . It also reduces pulse wave velocity, a predictor of cardiovascular events and a measure of central aortic stiffness associated with endothelial dysfunction .
Action Environment
It is known that chlorthalidone’s effectiveness can be influenced by factors such as patient’s renal function, electrolyte balance, and overall health status .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Chlorthalidone Dimer involves the dimerization of Chlorthalidone molecules. This process can be achieved through various synthetic routes, including:
Condensation Reactions: Utilizing specific catalysts and reaction conditions to promote the formation of the dimer.
Oxidative Coupling: Employing oxidizing agents to facilitate the coupling of two Chlorthalidone molecules.
Industrial Production Methods: Industrial production of this compound typically involves scalable processes that ensure high purity and yield. These methods include:
Batch Processing: Conducting the reaction in large reactors with controlled temperature and pressure conditions.
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: Chlorthalidone Dimer undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Forms: Resulting from reduction reactions.
Substituted Compounds: Produced via substitution reactions.
Scientific Research Applications
Chlorthalidone Dimer has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study dimerization reactions and their mechanisms.
Biology: Investigated for its potential effects on biological systems and its interaction with biomolecules.
Medicine: Explored for its enhanced pharmacological properties, such as improved efficacy and reduced side effects compared to Chlorthalidone.
Industry: Utilized in the development of new pharmaceutical formulations and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Chlorthalidone Dimer can be compared with other similar compounds, such as:
Hydrochlorothiazide: Another thiazide-like diuretic with similar antihypertensive effects but different pharmacokinetic properties.
Indapamide: A thiazide-like diuretic with additional vasodilatory effects.
Metolazone: Known for its potent diuretic effects and use in treating edema.
Uniqueness: this compound is unique due to its potential enhanced stability and pharmacological properties compared to its monomeric form. Its dimeric structure may offer improved efficacy and reduced side effects, making it a promising candidate for further research and development.
Properties
IUPAC Name |
2-chloro-N-[2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)phenyl]sulfonyl-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19Cl2N3O8S2/c29-21-11-9-15(27(36)19-7-3-1-5-17(19)25(34)31-27)13-23(21)42(38,39)33-43(40,41)24-14-16(10-12-22(24)30)28(37)20-8-4-2-6-18(20)26(35)32-28/h1-14,33,36-37H,(H,31,34)(H,32,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMWTXHWGLQHNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)NS(=O)(=O)C4=C(C=CC(=C4)C5(C6=CC=CC=C6C(=O)N5)O)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19Cl2N3O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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